2-(Aminooxy)-2-cyclopropylacetic acid
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Overview
Description
2-(Aminooxy)-2-cyclopropylacetic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an aminooxy group attached to a cyclopropylacetic acid backbone. The aminooxy group is known for its reactivity, making this compound a valuable tool in synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminooxy)-2-cyclopropylacetic acid typically involves the reaction of cyclopropylacetic acid with hydroxylamine derivatives. One common method includes the use of hydroxylamine hydrochloride in the presence of a base to form the aminooxy group. The reaction is usually carried out in an aqueous medium at controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions: 2-(Aminooxy)-2-cyclopropylacetic acid undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming oxime bonds with aldehydes and ketones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Catalysts like aniline or phenylenediamine derivatives are often employed to accelerate oxime formation.
Major Products:
Scientific Research Applications
2-(Aminooxy)-2-cyclopropylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxime bonds.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Medicine: Research has explored its potential in drug development, particularly as an inhibitor of pyridoxal phosphate-dependent enzymes.
Mechanism of Action
The primary mechanism of action of 2-(Aminooxy)-2-cyclopropylacetic acid involves the inhibition of pyridoxal phosphate-dependent enzymes. The aminooxy group attacks the Schiff base linkage between pyridoxal phosphate and the enzyme, forming stable oxime complexes. This inhibition affects various metabolic pathways, including the malate-aspartate shuttle and glycolysis .
Comparison with Similar Compounds
Aminooxyacetic acid: Shares the aminooxy group but has a simpler acetic acid backbone.
2-(Aminooxy)-3-phenylpropionic acid: Contains a phenyl group, offering different reactivity and applications.
Aminoethoxyvinylglycine: Another aminooxy compound used as an auxin biosynthesis inhibitor.
Uniqueness: 2-(Aminooxy)-2-cyclopropylacetic acid is unique due to its cyclopropylacetic acid backbone, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C5H9NO3 |
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Molecular Weight |
131.13 g/mol |
IUPAC Name |
2-aminooxy-2-cyclopropylacetic acid |
InChI |
InChI=1S/C5H9NO3/c6-9-4(5(7)8)3-1-2-3/h3-4H,1-2,6H2,(H,7,8) |
InChI Key |
RCKSWBIMUAXHAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C(=O)O)ON |
Origin of Product |
United States |
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